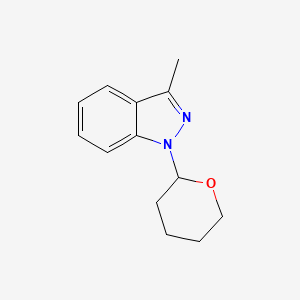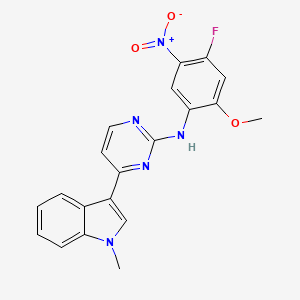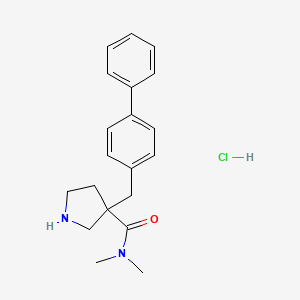
3-联苯-4-基甲基-吡咯烷-3-羧酸二甲基酰胺盐酸盐
描述
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride is a chemical compound with the molecular formula C20H25ClN2O and a molecular weight of 344.88 g/mol
科学研究应用
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: It may serve as a ligand for biological receptors or as a tool in studying biological processes.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
Target of action
The compound “3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride” is a pyrrolidine derivative. Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .
Mode of action
The mode of action of pyrrolidine derivatives can vary greatly depending on their structure and the specific target they interact with . Without specific information on the target of “3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride”, it’s difficult to predict its exact mode of action.
Biochemical pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets . Without knowing the specific target of “3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride”, it’s hard to predict which pathways it might affect.
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Pyrrolidine derivatives, due to their saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties .
生化分析
Biochemical Properties
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The compound’s interactions with proteins can lead to changes in protein conformation and function, which may affect cellular processes such as signal transduction and gene expression .
Cellular Effects
The effects of 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes can impact cellular metabolism, potentially altering the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, molecular docking studies have shown that the compound can interact with Akt, a key protein in cell survival and growth pathways . These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids . These interactions can have downstream effects on cellular metabolism and overall cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride typically involves multiple steps, starting with the preparation of biphenyl derivatives and subsequent reactions to introduce the pyrrolidine and carboxylic acid groups. Common synthetic routes include:
Biphenyl Derivative Synthesis: The biphenyl core structure is often synthesized through coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Pyrrolidine Formation: The pyrrolidine ring is introduced through cyclization reactions, often using amine precursors.
Carboxylic Acid Introduction: The carboxylic acid group is introduced through oxidation reactions or by using carboxylic acid derivatives.
Dimethylamide Formation: The dimethylamide group is introduced through amide coupling reactions, often using reagents like carbodiimides.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically through reaction with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups.
Coupling Reactions: Coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, are used to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and phosphine ligands.
Major Products Formed: The major products formed from these reactions include various biphenyl derivatives, pyrrolidine derivatives, carboxylic acids, and amides.
相似化合物的比较
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride can be compared with other similar compounds, such as:
Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid: This compound lacks the dimethylamide group.
Pyrrolidine-3-carboxylic acid derivatives: These compounds may have different substituents on the pyrrolidine ring.
Biphenyl derivatives: These compounds may have different functional groups or substituents on the biphenyl core.
The uniqueness of 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride lies in its specific combination of structural features, which can influence its reactivity and biological activity.
属性
IUPAC Name |
N,N-dimethyl-3-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-22(2)19(23)20(12-13-21-15-20)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17;/h3-11,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOTPLNSFCYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCNC1)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



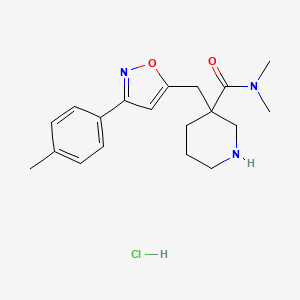
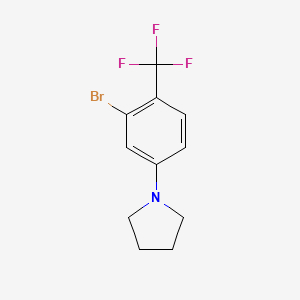
![Pyrrolidin-1-yl-[3-(4-thiophen-2-yl-benzyl)-pyrrolidin-3-yl]-methanone hydrochloride](/img/structure/B1402346.png)
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)
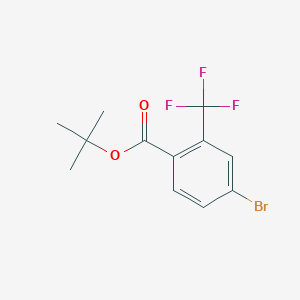
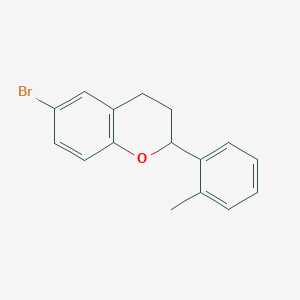
![3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride](/img/structure/B1402354.png)
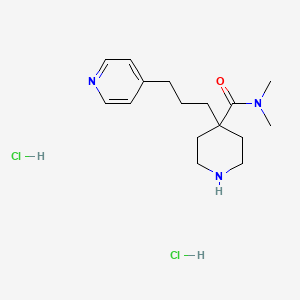
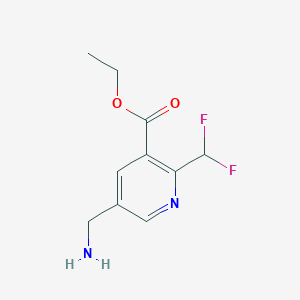
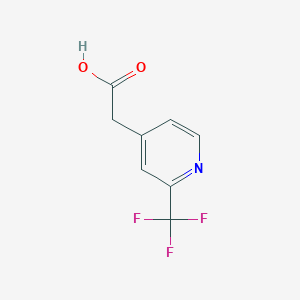
![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)
